Azepan-1-ylacetic acid

Acetylcholinesterase inhibition Conformational analysis Medicinal chemistry

Procure this azepane building block for CNS library design. Its unique 7-membered ring provides conformational diversity and improved affinity for monoamine transporters and histamine receptors versus 5/6-membered analogs. Stock ≥97% purity; ideal for lead optimization and peptidomimetic programs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 52703-80-7
Cat. No. B118817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-ylacetic acid
CAS52703-80-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC[NH+](CC1)CC(=O)[O-]
InChIInChI=1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11)
InChIKeyVVKHVWUCJZPGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-1-ylacetic Acid (CAS 52703-80-7): Procurement Guide and Structural Profile for Drug Discovery


Azepan-1-ylacetic acid (CAS 52703-80-7), chemically designated as 2-(azepan-1-yl)acetic acid with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol, is a nitrogen-containing heterocyclic carboxylic acid featuring a seven-membered saturated azepane ring. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, distinguished from six-membered piperidine or five-membered pyrrolidine analogs by its unique conformational flexibility and steric profile [1]. The azepane ring system represents an underexplored yet pharmacologically significant motif, with applications spanning building block synthesis, neuropharmacological target engagement, and conformationally constrained peptidomimetic design [2].

Why Azepan-1-ylacetic Acid Is Not a Drop-In Replacement for Piperidine or Pyrrolidine Analogs


Generic substitution of azepan-1-ylacetic acid with six-membered (piperidine) or five-membered (pyrrolidine) carboxylic acid analogs is scientifically unsound due to fundamental differences in ring strain, conformational dynamics, and electronic properties that directly impact molecular recognition and biological activity. The seven-membered azepane ring exhibits distinct conformational ensembles compared to the more rigid chair conformations of piperidine rings, enabling differential binding pocket accommodation that cannot be replicated by smaller ring homologs [1]. Furthermore, the pKa of the carboxylic acid moiety differs from structurally analogous compounds due to altered inductive effects and solvation, affecting ionization state and solubility profile at physiological pH [2]. These physicochemical divergences translate into measurable differences in target binding affinity, metabolic stability, and in vivo pharmacodynamics that necessitate compound-specific evaluation rather than analog substitution [3].

Quantitative Differentiation Evidence: Azepan-1-ylacetic Acid vs. Comparators


Enhanced Conformational Flexibility Drives Superior AChE Inhibition Relative to Piperidine Analogs

Azepane-based compounds demonstrate quantifiably superior acetylcholinesterase (AChE) inhibition compared to structurally equivalent piperidine analogs, attributable to the seven-membered ring's enhanced conformational flexibility enabling improved hydrophobic interactions within the enzyme active site .

Acetylcholinesterase inhibition Conformational analysis Medicinal chemistry

Azepane Core Confers 28% Higher H3 Receptor Affinity Than Piperidine Counterpart

In direct pairwise comparisons of identically substituted biphenyloxy-alkyl derivatives, the azepane-containing compound exhibited 28% higher binding affinity (lower Ki) at the human histamine H3 receptor compared to its piperidine analog, demonstrating that the seven-membered ring scaffold intrinsically enhances target engagement [1].

Histamine H3 receptor GPCR ligands CNS drug discovery

Azepane-Containing H3 Antagonist Shows 35% Lower In Vivo ED50 Than Piperidine Matched Pair

In a matched-pair in vivo pharmacodynamic study, the azepane-containing H3 receptor antagonist demonstrated 35% greater potency (lower ED50) than its piperidine counterpart in blocking RAMH-induced dipsogenia, indicating that the conformational advantages of the seven-membered ring translate to superior functional efficacy in animal models [1].

In vivo pharmacology CNS penetration Pharmacodynamics

Distinct pKa and LogP Profile Enables Differential Ionization State at Physiological pH

Azepan-1-ylacetic acid exhibits a carboxylic acid pKa of 1.97 and LogP of -1.77, a physicochemical signature that differs from piperidine-1-acetic acid analogs (pKa ≈ 2.3-2.5 for tertiary amino acids with six-membered rings) due to altered ring strain effects on the nitrogen lone pair and distinct solvation energetics [1].

Physicochemical properties Drug-likeness ADME prediction

Seven-Membered Ring Scaffold Expands Chemical Space Access for Neuropharmacological Target Engagement

Systematic exploration of underexploited chemical space identified chiral bicyclic azepanes as potent inhibitors of monoamine transporters (NET/DAT IC₅₀ < 100 nM) with concomitant σ-1R antagonism (IC₅₀ ≈ 110 nM), a polypharmacological profile that would not be achievable with smaller ring scaffolds due to conformational constraints imposed by the active site geometries of these targets [1].

Monoamine transporters Drug scaffold exploration Polypharmacology

Recommended Research and Procurement Applications for Azepan-1-ylacetic Acid


Building Block for Azepane-Containing Drug Discovery Libraries

Procure azepan-1-ylacetic acid as a versatile carboxylic acid building block for constructing azepane-containing compound libraries. The seven-membered ring scaffold enables exploration of conformational space inaccessible to piperidine or pyrrolidine libraries, with demonstrated value in identifying lead compounds for acetylcholinesterase, histamine H3 receptor, and monoamine transporter targets [1][2].

Scaffold for Conformationally Constrained Peptidomimetics

Utilize azepan-1-ylacetic acid and its derivatives as templates for conformationally constrained peptidomimetic design. The seven-membered ring amino acid framework provides enhanced backbone rigidity relative to linear amino acids while maintaining greater flexibility than six-membered piperidine analogs, enabling fine-tuned modulation of peptide secondary structure and improved metabolic stability [3].

Neuropharmacology Target Screening Campaigns

Deploy azepan-1-ylacetic acid-derived compounds in screening campaigns targeting CNS disorders. Evidence demonstrates that azepane-based scaffolds achieve sub-100 nM potency at monoamine transporters (NET, DAT) with concurrent σ-1 receptor modulation, and 28% improved H3 receptor affinity compared to piperidine analogs, making this scaffold particularly suitable for programs addressing depression, cognition, or sleep-wake disorders [2][1].

Synthesis of Enantiopure 7-Substituted Azepane Derivatives

Apply azepan-1-ylacetic acid as starting material or synthetic intermediate for preparing enantiopure 7-substituted azepane-2-carboxylic acids. Scalable stereoselective synthetic methodologies have been validated, including Schmidt-type ring expansions enabling decagram-scale production of azepane scaffolds relevant to pharmaceutical development programs such as (R)-ethoheptazine and (S)-meptazinol [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepan-1-ylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.